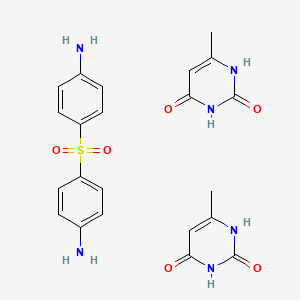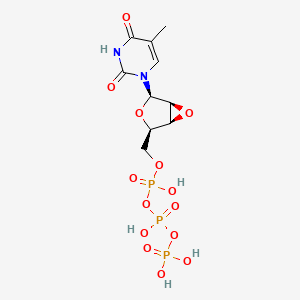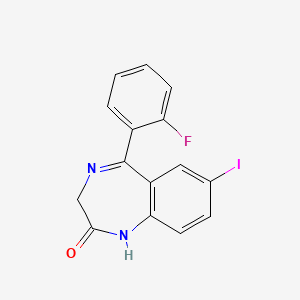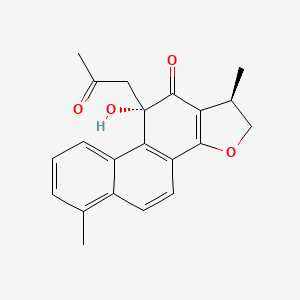
Danshenol A
Descripción general
Descripción
Danshenol A is a natural product found in the plant Salvia miltiorrhiza, commonly known as Danshen. It belongs to the class of abietane-type diterpenoids and has a specific chemical structure characterized by a phenanthrofuran skeleton. This compound is known for its various pharmacological activities, including anti-inflammatory, antioxidant, and antitumor properties .
Aplicaciones Científicas De Investigación
Danshenol A has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying abietane-type diterpenoids and their chemical properties.
Biology: this compound is studied for its effects on cellular processes, including its role in modulating oxidative stress and inflammation.
Medicine: It has potential therapeutic applications in treating cardiovascular diseases, cancer, and inflammatory disorders.
Industry: This compound is used in the development of pharmaceuticals and nutraceuticals
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Danshenol A can be synthesized through several methods, including extraction from the roots of Salvia miltiorrhiza. The general process involves grinding the plant material, followed by solvent extraction using organic solvents such as ethanol or methylene chloride. The extract is then subjected to chromatographic techniques, such as column chromatography, to isolate and purify this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale extraction from Salvia miltiorrhiza. The plant material is processed using industrial-grade solvents and advanced chromatographic techniques to ensure high purity and yield. The purified compound is then subjected to quality control measures to meet industry standards .
Análisis De Reacciones Químicas
Types of Reactions
Danshenol A undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Substitution reactions can introduce new functional groups into the molecule
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under specific conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinones, while reduction can yield alcohols or hydrocarbons .
Mecanismo De Acción
Danshenol A exerts its effects through various molecular targets and pathways:
Oxidative Stress: It scavenges reactive oxygen species, thereby protecting cells from oxidative damage.
Inflammation: this compound inhibits the expression of pro-inflammatory molecules such as intercellular adhesion molecule-1 (ICAM-1) through the NOX4-dependent IKKβ/NF-κB pathway.
Antitumor Activity: It induces apoptosis in cancer cells by modulating signaling pathways involved in cell survival and proliferation
Comparación Con Compuestos Similares
Danshenol A is unique among abietane-type diterpenoids due to its specific chemical structure and pharmacological activities. Similar compounds include:
- Tanshinone I
- Cryptotanshinone
- Tanshinone II A
- Tanshinone II B
These compounds share structural similarities but differ in their specific functional groups and pharmacological properties. This compound stands out for its potent anti-inflammatory and antioxidant activities .
Propiedades
IUPAC Name |
(1R,10S)-10-hydroxy-1,6-dimethyl-10-(2-oxopropyl)-1,2-dihydronaphtho[1,2-g][1]benzofuran-11-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O4/c1-11-5-4-6-15-14(11)7-8-16-18(15)21(24,9-13(3)22)20(23)17-12(2)10-25-19(16)17/h4-8,12,24H,9-10H2,1-3H3/t12-,21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQYKPUPMMFGHQW-QKVFXAPYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC2=C1C(=O)C(C3=C2C=CC4=C(C=CC=C43)C)(CC(=O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1COC2=C1C(=O)[C@@](C3=C2C=CC4=C(C=CC=C43)C)(CC(=O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20172334 | |
| Record name | Danshenol A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20172334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
189308-08-5 | |
| Record name | Danshenol A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0189308085 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Danshenol A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20172334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 7-[5-hydroxy-2-(3-hydroxyoct-1-enyl)-3-oxocyclopentyl]hept-5-enoate](/img/structure/B1230203.png)
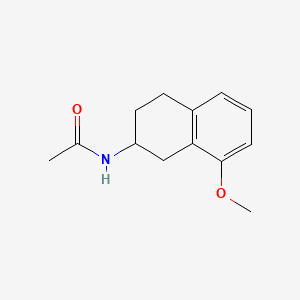

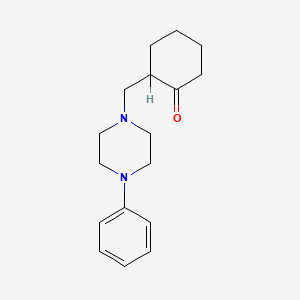
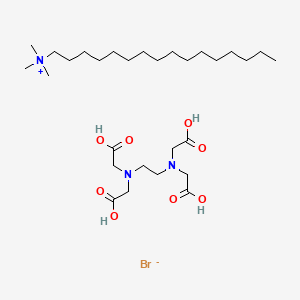
![1-[(6,7-dimethoxy-2-oxo-1H-quinolin-3-yl)methyl]-1-[2-(3-methylphenyl)ethyl]-3-[3-(4-morpholinyl)propyl]thiourea](/img/structure/B1230215.png)
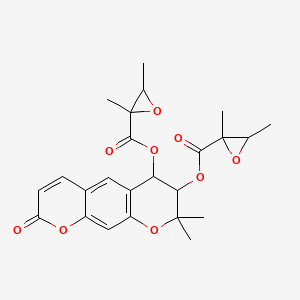
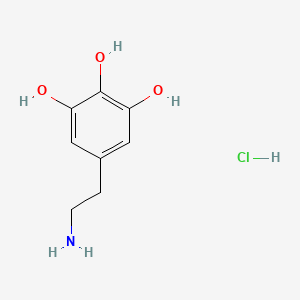
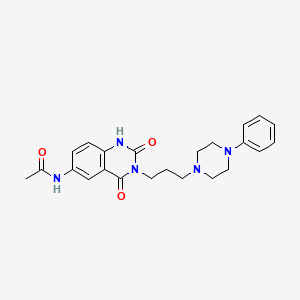
![3-[2-(Cyclohexen-1-yl)ethyl]-5-[[1-[2-(cyclohexen-1-yl)ethyl]-6-hydroxy-4-oxo-2-sulfanylidenepyrimidin-5-yl]-[4-methoxy-3-(morpholin-4-ium-4-ylmethyl)phenyl]methyl]-6-oxo-2-sulfanylidenepyrimidin-4-olate](/img/structure/B1230220.png)
